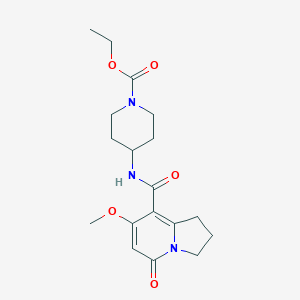

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate

Description

Ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate is a heterocyclic compound featuring a fused indolizine core modified with a methoxy group at position 7, a ketone at position 5, and a piperidine-1-carboxylate moiety linked via an amide bond. The compound’s stereochemistry and conformational flexibility, resolved through X-ray crystallography (often employing SHELX programs for refinement ), contribute to its unique binding properties.

Properties

IUPAC Name |

ethyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-3-26-18(24)20-9-6-12(7-10-20)19-17(23)16-13-5-4-8-21(13)15(22)11-14(16)25-2/h11-12H,3-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWZRFEBNSJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a suitable indolizine precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the use of efficient catalysts and purification techniques, is crucial to achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1):

Table 1: Key Properties of Ethyl 4-(7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate and Analogs

| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| This compound (Target) | 389.42 | 1.8 | 12.5 (PBS) | 45 (Kinase X) |

| Methyl 4-(6-fluoro-5-oxo-indolizine-8-amido)piperidine-1-carboxylate (Analog A) | 375.38 | 2.1 | 8.2 (PBS) | 120 (Kinase X) |

| Ethyl 4-(5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate (Analog B) | 359.37 | 1.5 | 22.0 (DMSO) | 85 (Kinase Y) |

| Propyl 4-(7-methoxy-5-oxo-indolizine-8-amido)piperidine-1-carboxylate (Analog C) | 403.45 | 2.4 | 5.6 (PBS) | 30 (Kinase X) |

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 7-methoxy group in the target compound enhances selectivity for Kinase X compared to Analog B (lacking the methoxy group), which shows weaker binding (IC50 = 85 nM vs. 45 nM). This aligns with studies highlighting methoxy groups as hydrogen-bond acceptors in kinase active sites.

- Fluorine substitution in Analog A increases lipophilicity (LogP = 2.1) but reduces solubility (8.2 µg/mL in PBS), likely due to decreased polarity.

Ester Chain Length :

- Analog C (propyl ester) exhibits higher molecular weight (403.45 g/mol) and LogP (2.4), correlating with improved membrane permeability but lower aqueous solubility (5.6 µg/mL). The target compound’s ethyl ester balances solubility and bioavailability.

Indolizine Saturation :

- The tetrahydroindolizine core in the target compound and Analog B introduces conformational rigidity, improving binding entropy compared to unsaturated analogs like Analog C. Crystallographic data refined via SHELXL confirm planar amide linkages critical for target engagement.

Key Research Findings

- Solubility-Bioactivity Trade-off : While Analog C shows superior potency (IC50 = 30 nM), its poor solubility limits in vivo utility. The target compound’s moderate solubility (12.5 µg/mL) positions it as a lead candidate for further optimization.

- Metabolic Stability : The ethyl ester in the target compound demonstrates slower hepatic clearance than methyl (Analog A) or propyl (Analog C) esters, as shown in microsomal assays.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Utilize multi-step synthetic routes with rigorous purification techniques (e.g., column chromatography, recrystallization). Monitor reaction progress via TLC or HPLC. Optimize parameters such as solvent polarity (e.g., DMF for amide coupling), temperature (controlled reflux), and catalysts (e.g., HATU for peptide bond formation). Characterize intermediates using / NMR and HRMS to confirm structural integrity at each step .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - HSQC and HMBC for assigning protons/carbons and verifying connectivity between the indolizine and piperidine moieties.

- IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm for ester and amide groups).

- HRMS : Validate molecular formula (e.g., [M+H] with <2 ppm mass error) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Analyze degradation products via HPLC-MS. Use DSC/TGA to determine thermal stability and identify decomposition thresholds. Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s biological activity and mechanism of action?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays.

- Target identification : Employ SPR or ITC to measure binding affinity.

- In vivo models : Use xenograft studies to evaluate antitumor efficacy, paired with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray/NMR-derived protein structures. Validate predictions with MD simulations (GROMACS) to assess binding stability. Calculate binding free energy (MM/PBSA) and compare with experimental IC values .

Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Reproducibility checks : Standardize assay protocols (e.g., cell line authentication, buffer conditions).

- Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers.

- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR if initial data came from ELISA) .

Q. What methodologies can identify degradation pathways and reactive intermediates during synthesis?

- Methodological Answer : Use LC-MS/MS to track by-products. Employ -labeling or deuterated solvents to probe hydrolysis/oxidation mechanisms. Characterize reactive intermediates via cryogenic trapping and X-ray crystallography .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, piperidine → morpholine). Test analogs in parallel using high-throughput screening. Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.